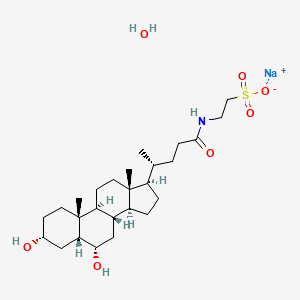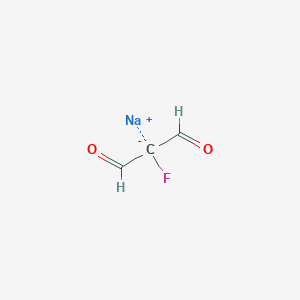
sodium;2-fluoropropanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-fluoropropanedial, also known as fluoromalonaldehyde sodium salt, is an organic compound with the molecular formula C(_3)H(_2)FNaO(_2). This compound is characterized by the presence of a fluorine atom attached to a propanedial structure, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-fluoropropanedial can be synthesized through several methods. One common approach involves the fluorination of malonaldehyde derivatives. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In industrial settings, the production of sodium 2-fluoropropanedial often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-fluoropropanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Fluoromalonic acid.
Reduction: 2-fluoropropanediol.
Substitution: Various substituted propanedial derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-fluoropropanedial has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors and other therapeutic agents.
Industry: Sodium 2-fluoropropanedial is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which sodium 2-fluoropropanedial exerts its effects involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Sodium 2-fluoropropanedial can be compared with other similar compounds such as:
Sodium 2-chloropropanedial: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Sodium 2-bromopropanedial: Another halogenated derivative with distinct chemical properties due to the presence of bromine.
Sodium 2-iodopropanedial: Contains iodine, resulting in unique reactivity patterns compared to its fluorinated counterpart.
Uniqueness: The presence of the fluorine atom in sodium 2-fluoropropanedial imparts unique properties such as increased stability and altered electronic characteristics, making it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C3H2FNaO2 |
|---|---|
Poids moléculaire |
112.03 g/mol |
Nom IUPAC |
sodium;2-fluoropropanedial |
InChI |
InChI=1S/C3H2FO2.Na/c4-3(1-5)2-6;/h1-2H;/q-1;+1 |
Clé InChI |
ZBJPJSAIIONIIU-UHFFFAOYSA-N |
SMILES canonique |
C(=O)[C-](C=O)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



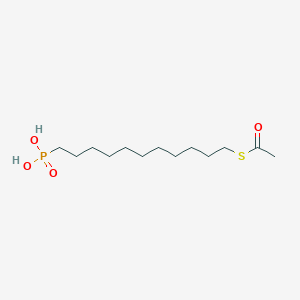
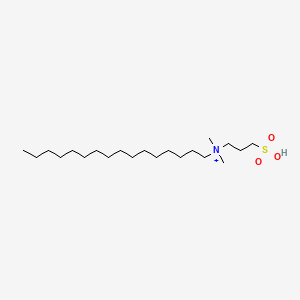
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

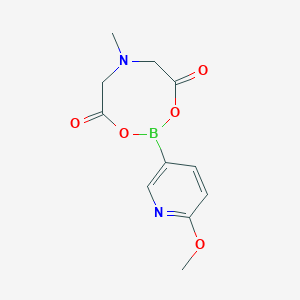
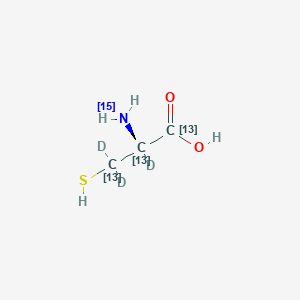
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
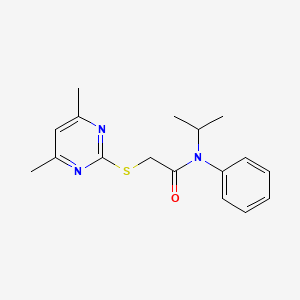

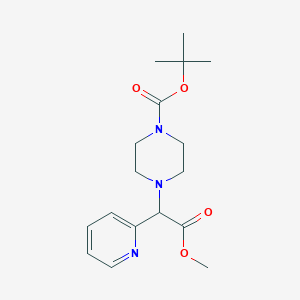
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
